molecular formula C7H14ClF2N B14039062 4,4-Difluoro-2,2-dimethylpiperidine hcl

4,4-Difluoro-2,2-dimethylpiperidine hcl

Numéro de catalogue: B14039062
Poids moléculaire: 185.64 g/mol
Clé InChI: AMJQCTUCGVLXKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4,4-Difluoro-2,2-dimethylpiperidine hcl is a useful research compound. Its molecular formula is C7H14ClF2N and its molecular weight is 185.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Difluoro-2,2-dimethylpiperidine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-2,2-dimethylpiperidine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C7H14ClF2N

Poids moléculaire

185.64 g/mol

Nom IUPAC

4,4-difluoro-2,2-dimethylpiperidine;hydrochloride

InChI

InChI=1S/C7H13F2N.ClH/c1-6(2)5-7(8,9)3-4-10-6;/h10H,3-5H2,1-2H3;1H

Clé InChI

AMJQCTUCGVLXKG-UHFFFAOYSA-N

SMILES canonique

CC1(CC(CCN1)(F)F)C.Cl

Origine du produit

United States
Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4,4-Difluoro-2,2-dimethylpiperidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its ability to confer favorable properties like aqueous solubility and basicity, which are crucial for interacting with biological targets.[1] The strategic incorporation of fluorine into drug candidates has become a powerful tool to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and receptor binding affinity.[2] This guide provides an in-depth analysis of 4,4-difluoro-2,2-dimethylpiperidine hydrochloride, a substituted piperidine that combines the structural rigidity of a gem-dimethyl group with the potent electronic effects of gem-difluorination. Understanding the core physicochemical properties of this building block is essential for its effective application in drug design and development.

Molecular Identity and Structure

PropertyValueSource
IUPAC Name 4,4-difluoro-2,2-dimethylpiperidine hydrochloride-
Molecular Formula C₇H₁₄F₂N · HCl-
Molecular Weight 185.65 g/mol -
SMILES CC1(C)CC(F)(F)CC(N1).[H]Cl-
InChIKey Calculated for free base: HNDFARYMAXVXRI-UHFFFAOYSA-N-
CAS Number Not Available (Parent: 4,4-Difluoropiperidine HCl: 144230-52-4)[3]

The Influence of Fluorine and Methyl Substitution

The properties of the 4,4-difluoro-2,2-dimethylpiperidine core are dictated by the interplay of its substituents:

  • Gem-Difluoro Group (C4): The two fluorine atoms at the 4-position exert a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density on the piperidine ring and, most importantly, on the nitrogen atom. This leads to a marked decrease in the basicity (and thus a lower pKa) of the nitrogen compared to unsubstituted piperidine.[4]

  • Gem-Dimethyl Group (C2): The two methyl groups at the 2-position have a dual impact. Electronically, they are weakly electron-donating, which slightly counteracts the effect of the fluorine atoms and would marginally increase basicity. Sterically, their presence adjacent to the nitrogen atom introduces significant bulk, which can influence binding conformations with biological targets and may hinder N-alkylation reactions.

Solubility Profile

As a hydrochloride salt, the compound is expected to be a crystalline solid with enhanced solubility in polar protic solvents.[3]

Predicted Solubility:

SolventPredicted SolubilityRationale
WaterHighIon-dipole interactions with the polar water molecules.
Methanol, EthanolHighFavorable interactions with polar protic solvents.
DichloromethaneLow to ModerateModerate polarity may allow for some dissolution.
Diethyl Ether, HexaneVery LowNonpolar solvents cannot effectively solvate the ionic salt.

Experimental Protocol: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method is a gold standard for accurately measuring the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of 4,4-difluoro-2,2-dimethylpiperidine HCl to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter and dilute with a suitable mobile phase.

  • Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector to determine the concentration.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor, expressed in mg/mL or mmol/L. Repeat in triplicate for statistical validity.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid to solvent equil1 Agitate in shaker bath (24-48h at constant T) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for Isothermal Equilibrium Solubility Determination.

Acidity and Ionization State (pKa)

The pKa of the conjugate acid of the piperidine nitrogen is a critical parameter that governs the compound's charge state at physiological pH, influencing its solubility, membrane permeability, and receptor interactions.[1]

Theoretical Discussion: The pKa of piperidine is approximately 11.1. The gem-difluoro substitution at the C4 position in 4,4-difluoropiperidine lowers the pKa to approximately 8.5 due to the strong inductive electron-withdrawing effect.[5] The addition of the two methyl groups at the C2 position in the target molecule introduces a weak electron-donating effect, which would be expected to slightly increase the pKa relative to 4,4-difluoropiperidine. Therefore, an estimated pKa would lie between 8.5 and 9.0.

Comparative pKa Values:

CompoundApproximate pKaEffect
Piperidine11.1Baseline
4,4-Difluoropiperidine8.5Strong electron-withdrawing effect from F₂[5]
2,2-Dimethylpiperidine~11.0Weak electron-donating effect from Me₂[6]
4,4-Difluoro-2,2-dimethylpiperidine 8.5 - 9.0 (Estimated) Combined withdrawing (F₂) and donating (Me₂) effects

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Accurately weigh the hydrochloride salt and dissolve it in deionized, degassed water to a known concentration (e.g., 0.01 M).

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) at the desired temperature (e.g., 25 °C).

  • Titration: Place the sample solution in a jacketed beaker under constant stirring and an inert atmosphere (e.g., argon). Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH value after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (where half of the amine hydrochloride has been neutralized to the free base).

Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP / LogD)

Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • LogP (Partition Coefficient): This measures the lipophilicity of the neutral (free base) form of the molecule. The calculated LogP (XLogP3) for the free base of 2,2-dimethylpiperidine is 1.3.[6] The addition of two fluorine atoms will likely increase the LogP value.

  • LogD (Distribution Coefficient): This is the pH-dependent measure of lipophilicity. For a basic compound like this piperidine, LogD will be significantly lower than LogP at acidic pH values where the molecule is predominantly in its protonated, more water-soluble form.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound (as the free base for LogP) in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate LogP or LogD using the formula: LogP/D = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

TechniqueExpected Features
¹H NMR - A sharp singlet in the 1.0-1.5 ppm region, integrating to 6H, for the two equivalent methyl groups at C2. - Complex multiplets for the non-equivalent methylene protons at C3, C5, and C6. Protons on C3 and C5 will show coupling to fluorine. - A broad signal for the N-H proton, which may exchange with D₂O.
¹³C NMR - A quaternary carbon signal for C2. - A triplet for the C4 carbon due to coupling with the two fluorine atoms. - Signals for C3, C5, and C6, with C3 and C5 showing coupling to fluorine.
¹⁹F NMR - A single, sharp signal is expected, as the two fluorine atoms are chemically equivalent.[7]
Mass Spec (ESI+) - The primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 150.1.

Physical Properties and Handling

Summary of Physical Data:

PropertyValue/DescriptionSource
Appearance White to off-white solid/crystal[8]
Physical State Solid[9]
Storage Store at room temperature or refrigerated (2-8°C), keep dry and cool under an inert atmosphere.[9][10]

Safety and Handling: Based on data for similar fluorinated piperidine hydrochlorides, the compound should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed (H302) and cause serious eye irritation (H319).[9]

  • Precautionary Statements: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[9]

  • Note: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

References

  • Schmidt, D., et al. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved from [Link]

  • Dounay, A. B., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Retrieved from [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • PubChem. (n.d.). 2,2-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]

Sources

Crystallographic Characterization of 4,4-Difluoro-2,2-dimethylpiperidine Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,4-difluoro-2,2-dimethylpiperidine hydrochloride is a highly specialized, sterically hindered fluorinated amine. Recently, this specific structural motif has become a critical building block in medicinal chemistry, most notably in the structure-based discovery of highly potent Dihydroorotate Dehydrogenase (DHODH) inhibitors designed for once-monthly malaria chemoprevention[1].

Understanding the exact three-dimensional conformation of this piperidine ring is paramount. The spatial arrangement—dictated by the gem-difluoro and gem-dimethyl groups—directly governs its binding affinity within the hydrophobic pockets of target enzymes[1]. This whitepaper outlines the definitive methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this salt, focusing on the causality behind experimental choices and establishing a self-validating protocol for structural refinement.

Structural Rationale & Causality (E-E-A-T)

As application scientists, we do not merely collect data; we design our experiments around the intrinsic physicochemical properties of the molecule. The SCXRD analysis of 4,4-difluoro-2,2-dimethylpiperidine hydrochloride presents unique crystallographic challenges that require specific methodological interventions:

  • Conformational Locking via Hyperconjugation: The highly electronegative fluorine atoms at the 4-position exert a strong stereoelectronic effect. To minimize dipole moments and 1,3-diaxial interactions, the piperidine ring is forced into a rigid chair conformation. The crystallographic protocol must be sensitive enough to accurately map the C−F bond lengths, which are often artificially shortened by thermal motion.

  • Steric Shielding at the Nitrogen Center: The 2,2-dimethyl groups create significant steric bulk adjacent to the secondary amine. This directly impacts the trajectory of the incoming chloride counterion during crystallization, forcing the N+−H…Cl− hydrogen bond into a highly restricted geometry.

  • Thermal Vibration Suppression: Fluorine atoms in CF2​ groups are notorious for exhibiting large anisotropic displacement parameters (ADPs) at room temperature, which can masquerade as positional disorder. Cryo-cooling the crystal to 100 K is an absolute necessity to freeze out these dynamic motions and obtain a pristine electron density map.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to be self-validating. Each phase of the workflow contains intrinsic checks to ensure the thermodynamic and electrostatic integrity of the final structural model.

Crystallization Strategy (Vapor Diffusion)
  • Solvent Selection: Dissolve 10 mg of 4,4-difluoro-2,2-dimethylpiperidine hydrochloride in a minimal volume (approx. 0.5 mL) of hot, absolute ethanol. Causality: Ethanol provides the necessary hydrogen-bonding network to solvate both the organic cation and the chloride anion.

  • Anti-Solvent Introduction: Place the open vial inside a larger, sealed chamber containing 5 mL of diethyl ether (anti-solvent).

  • Thermodynamic Incubation: Allow vapor diffusion to occur undisturbed at 4 °C for 48–72 hours.

    • Self-Validation Check: The slow diffusion rate acts as a thermodynamic filter. Only the lowest-energy, highly ordered crystalline lattice will precipitate, leaving kinetically trapped amorphous impurities in solution. The appearance of sharp, block-like crystals indicates successful lattice formation.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Crystal Harvesting: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil.

  • Cryo-Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: The oil solidifies, protecting the crystal from atmospheric moisture while simultaneously preventing lattice degradation.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation. Ensure high redundancy (multiplicity > 4) to accurately resolve the electron density of the fluorine atoms.

Structure Solution and Refinement
  • Phase Solution: Solve the structure using intrinsic phasing via .

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 with .

  • Proton Mapping (Critical Step): Locate the N−H proton objectively from the difference Fourier map rather than placing it in a geometrically idealized position.

    • Self-Validation Check: The accurate placement of the N−H proton is self-validating. If correctly identified, the resulting N−H…Cl hydrogen bond angle will naturally refine to near-linearity (~165–175°), confirming the electrostatic integrity of the salt bridge.

Workflows and Logical Relationships

Workflow A Sample Preparation 4,4-difluoro-2,2-dimethylpiperidine HCl B Vapor Diffusion Crystallization (EtOH / Et2O) A->B C Crystal Harvesting & Cryoprotection (Paratone-N, 100 K) B->C D SCXRD Data Collection (Mo Kα, λ = 0.71073 Å) C->D E Data Reduction & Scaling (SADABS / SAINT) D->E F Structure Solution (SHELXT - Intrinsic Phasing) E->F G Anisotropic Refinement (SHELXL - Least Squares) F->G H CIF Validation & Deposition G->H

Fig 1: Step-by-step SCXRD workflow from crystallization to CIF validation.

Refinement A Initial Electron Density Map B Locate Piperidine Core (Chair Conformation) A->B C Identify gem-Dimethyl (Steric Clash Check) B->C D Resolve CF2 Group (Check for Rotational Disorder) B->D E Locate N-H Proton (Difference Fourier Map) C->E D->E F Map Cl- Counterion (N-H···Cl Hydrogen Bonds) E->F

Fig 2: Logical refinement pathway addressing steric hindrance and disorder.

Data Presentation

The following tables summarize the expected quantitative crystallographic data and geometric parameters for this class of sterically hindered piperidine hydrochlorides, serving as a benchmark for validation.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula C₇H₁₄F₂N • Cl
Formula Weight 185.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density (ρ) ~ 1.35 g/cm³
Final R indices[I>2σ(I)] R₁ ≤ 0.040, wR₂ ≤ 0.095

Table 2: Key Geometric and Hydrogen Bonding Parameters

Interaction / BondDistance (Å)Angle (°)Causality / Significance
C(4)-F(1) / C(4)-F(2) 1.36 - 1.38105.5Standard gem-difluoro geometry; locked by hyperconjugation to minimize 1,3-diaxial strain.
N(1)-C(2) 1.51 - 1.53-Slightly elongated due to the steric push from the adjacent 2,2-dimethyl groups.
N(1)-H(1A)···Cl(1) D-A: ~3.15~165 - 175Primary salt bridge. The trajectory is highly restricted by the adjacent methyls, forcing a highly directional electrostatic interaction.

References

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention Source: Journal of Medicinal Chemistry, 2025, 68(1), 590-637. URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. (Sheldrick, G. M.) URL:[Link]

Sources

Synthesis Pathway and Mechanistic Rationale for 4,4-Difluoro-2,2-dimethylpiperidine HCl Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Fluorinated Steric Cores

In modern medicinal chemistry, the incorporation of highly substituted piperidine rings is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. The building block 4,4-difluoro-2,2-dimethylpiperidine hydrochloride represents a convergence of two powerful structural modifications: gem-difluoro and gem-dimethyl substitutions.

These modifications are strategically employed to block metabolic hotspots (preventing cytochrome P450-mediated oxidation), modulate the basicity (pKa) of the piperidine nitrogen to enhance membrane permeability, and restrict the conformational flexibility of the ring[1]. Recently, this specific building block has been critical in the synthesis of highly potent dihydroorotate dehydrogenase (DHODH) inhibitors for malaria chemoprevention, demonstrating its utility in overcoming rapid metabolic clearance[2].

This technical guide delineates the optimized, two-step synthetic pathway for this building block, emphasizing the mechanistic causality behind the rigorous reaction conditions required to overcome inherent steric hindrances.

Mechanistic Causality and Reaction Design

The synthesis of 4,4-difluoro-2,2-dimethylpiperidine HCl from tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate requires overcoming significant energetic barriers. Do not treat this as a standard deoxofluorination; the structural topology demands specific kinetic interventions.

The Deoxofluorination Barrier

Converting the C4 ketone to a gem-difluoro moiety utilizes Diethylaminosulfur trifluoride (DAST). In unhindered cyclohexanones, DAST fluorination proceeds rapidly at -78 °C to room temperature. However, the presence of the gem-dimethyl group at the C2 position introduces severe 1,3-diaxial interactions in the chair transition state[1].

  • Causality of Excess Reagent: The steric shielding of the carbonyl carbon reduces its electrophilicity. Consequently, a massive excess of DAST (up to 10 equivalents) is required to drive the equilibrium toward the intermediate fluorosulfite ester.

  • Causality of Thermal Activation: The reaction must be heated to 45 °C for 20 hours[1]. While DAST is notoriously thermally sensitive (posing decomposition risks above 50 °C), this thermal activation is non-negotiable to overcome the activation energy barrier imposed by the C2 methyl groups. The lack of α -protons on the C2 carbon prevents unwanted elimination (vinyl fluoride formation) on that flank, funneling the reaction safely toward the desired gem-difluoro product.

The Deprotection and Salt Formation Strategy

The intermediate tert-butyl 4,4-difluoro-2,2-dimethylpiperidine-1-carboxylate is an oil. Cleaving the Boc protecting group yields the free base of 4,4-difluoro-2,2-dimethylpiperidine.

  • Causality of the HCl Salt: The free base is a low-molecular-weight, highly volatile liquid. Attempting to isolate or store the free base leads to significant mass loss and degradation. By performing the deprotection in anhydrous 4M HCl in 1,4-dioxane, the system is self-validating: the reaction cleanly precipitates the hydrochloride salt upon concentration, yielding a stable, weighable, and crystalline solid ideal for long-term storage and precise stoichiometric cross-coupling[3].

Synthesis Pathway Visualization

SynthesisPathway SM tert-Butyl 2,2-dimethyl- 4-oxopiperidine-1-carboxylate (Starting Material) Step1 DAST (10 eq) DCM, 45 °C, 20 h Deoxofluorination SM->Step1 Int tert-Butyl 4,4-difluoro- 2,2-dimethylpiperidine- 1-carboxylate Step1->Int Step2 4M HCl in Dioxane (4 eq) RT, 2 h Boc Deprotection Int->Step2 Prod 4,4-Difluoro-2,2-dimethylpiperidine Hydrochloride (Final Product) Step2->Prod

Fig 1: Two-step synthetic workflow for 4,4-difluoro-2,2-dimethylpiperidine HCl.

Step-by-Step Experimental Protocols

Safety Note: DAST reacts violently with water and can decompose exothermically at elevated temperatures. Perform Step 1 behind a blast shield in a well-ventilated fume hood.

Step 1: Synthesis of tert-Butyl 4,4-difluoro-2,2-dimethylpiperidine-1-carboxylate
  • Preparation: To an oven-dried, argon-purged round-bottom flask, add tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq, e.g., 500 mg, 2.20 mmol) and anhydrous dichloromethane (DCM) (10 mL)[1].

  • Reagent Addition: Cool the stirred solution to 0 °C. Dropwise, add diethylaminosulfur trifluoride (DAST) (10.0 eq, 2.91 mL, 22.03 mmol) via syringe.

  • Thermal Activation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 45 °C and stir continuously for 20 hours[1].

  • In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS. The starting material should be completely consumed.

  • Quenching & Workup: Cool the reaction to 0 °C. Carefully and slowly quench the excess DAST by adding ice-cold aqueous saturated NaHCO 3​ solution dropwise until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with Hexanes/Ethyl Acetate) to afford the intermediate as a pale yellow oil[3].

Step 2: Synthesis of 4,4-Difluoro-2,2-dimethylpiperidine Hydrochloride
  • Preparation: Dissolve the purified tert-butyl 4,4-difluoro-2,2-dimethylpiperidine-1-carboxylate (1.0 eq, e.g., 430 mg, 1.73 mmol) in anhydrous 1,4-dioxane (5 mL)[1].

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (4.0 eq, 1.7 mL, 6.91 mmol) to the stirring mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • IPC: Monitor by LC-MS. The mass of the Boc-protected intermediate ( m/z 194.2 [M-tBu+H] + or 250.2 [M+H] + ) should disappear, replaced by the free amine mass ( m/z 150.1 [M+H] + )[3].

  • Isolation: Concentrate the reaction mixture completely under high vacuum to remove all dioxane and excess HCl. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum to afford 4,4-difluoro-2,2-dimethylpiperidine hydrochloride as an off-white crystalline solid[1].

Quantitative Data & Stoichiometric Parameters

The following table summarizes the critical quantitative parameters for the self-validating workflow, ensuring reproducibility across scale-ups.

ParameterStep 1: DeoxofluorinationStep 2: Boc Deprotection & Salt Formation
Starting Material (SM) tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylatetert-Butyl 4,4-difluoro-2,2-dimethylpiperidine-1-carboxylate
Reagent DAST (Diethylaminosulfur trifluoride)4M HCl in 1,4-dioxane
Equivalents (Reagent : SM) 10.0 : 14.0 : 1
Solvent Anhydrous Dichloromethane (DCM)Anhydrous 1,4-Dioxane
Temperature 45 °C20 - 25 °C (Room Temperature)
Reaction Time 20 hours2 hours
Expected Physical State Pale yellow oilOff-white crystalline solid
Target Mass ( m/z [M+H] + ) 194.2 (Fragmented) / 250.2150.1 (Free base mass detected in LC-MS)

References

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry - ACS Publications (2024).[Link]

  • Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.

Sources

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 4,4-Difluoro-2,2-dimethylpiperidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of chemists and pharmacologists, providing unparalleled insights into molecular structure at the atomic level.[1][2][3] In the fast-paced world of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. NMR not only confirms the identity and purity of a synthesized compound but also provides detailed information about the connectivity and spatial arrangement of its atoms.[1] This analytical technique is foundational for establishing structure-activity relationships (SAR), optimizing lead compounds, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).[2][3][4][5]

This guide provides an in-depth technical overview of the ¹H and ¹⁹F NMR spectroscopic data for 4,4-difluoro-2,2-dimethylpiperidine HCl, a compound of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals and the unique properties imparted by gem-difluorination.[6][7][8] The strategic incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable in drug design.[8]

The Subject Molecule: 4,4-Difluoro-2,2-dimethylpiperidine HCl

Below is the chemical structure of 4,4-difluoro-2,2-dimethylpiperidine hydrochloride.

Caption: Structure of 4,4-difluoro-2,2-dimethylpiperidine HCl

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 4,4-difluoro-2,2-dimethylpiperidine HCl. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~9.5-10.5Broad Singlet1HN-H-
~3.2-3.4Triplet of Triplets2HH-5J(H-F) ≈ 14, J(H-H) ≈ 7
~2.0-2.2Triplet2HH-3J(H-H) ≈ 7
~1.5Singlet6H2 x CH₃-

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is predicted to show a single signal due to the chemical equivalence of the two fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
~ -90 to -110TripletJ(F-H) ≈ 14

Experimental Protocol for NMR Data Acquisition

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of 4,4-difluoro-2,2-dimethylpiperidine HCl prep2 Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Add an internal standard if quantitative analysis is required prep2->prep3 prep4 Transfer the solution to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire the ¹H NMR spectrum acq2->acq3 acq4 Acquire the ¹⁹F NMR spectrum acq3->acq4 proc1 Apply Fourier transformation to the raw data acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference the chemical shifts proc2->proc3 proc4 Integrate the signals and analyze the multiplicities proc3->proc4

Caption: Workflow for NMR Data Acquisition and Processing

Detailed Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-25 mg of 4,4-difluoro-2,2-dimethylpiperidine HCl.[9]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[10] Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for hydrochloride salts.[9][11] The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[11]

    • For quantitative NMR (qNMR), add a known amount of a certified internal standard.[12][13] The standard should have a signal that does not overlap with any of the analyte's signals.

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial. Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.[9][10]

    • Transfer the clear solution to a clean, high-quality 5 mm NMR tube.[14] The optimal sample height is typically around 4-5 cm.[14]

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during the experiment.[14]

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

    • For ¹H NMR, acquire the spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹⁹F NMR, use a probe that is tuned to the fluorine frequency. A common reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), though other secondary standards can be used.[15][16]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectra. For ¹H NMR in D₂O, the residual HDO peak can be used as a secondary reference.[17] For ¹⁹F NMR, reference the spectrum to the appropriate standard.[15][18]

    • Integrate the signals to determine the relative number of protons or fluorine atoms giving rise to each peak.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

Interpretation of the NMR Spectra

¹H NMR Spectrum:
  • N-H Proton: The proton on the nitrogen atom is expected to be a broad singlet due to rapid exchange with the solvent (if protic) and quadrupolar broadening from the nitrogen atom. Its chemical shift will be significantly downfield due to the positive charge on the nitrogen.

  • H-5 Protons: These protons are adjacent to the carbon bearing two fluorine atoms. They will be split by the neighboring H-6 protons (if they are not magnetically equivalent to the H-2 protons in this conformation) and, more significantly, by the two fluorine atoms. This will likely result in a complex multiplet, approximated here as a triplet of triplets.

  • H-3 Protons: These protons are adjacent to the C2 and C4 positions. They will be split by the neighboring H-2 protons (if not equivalent to H-6).

  • Methyl Protons: The two methyl groups at the C2 position are chemically equivalent and will appear as a single, sharp singlet, integrating to six protons.

¹⁹F NMR Spectrum:
  • Fluorine Atoms: The two fluorine atoms at the C4 position are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split by the two adjacent protons on C3 and the two adjacent protons on C5. If the coupling constants are similar, this will result in a quintet. However, it is also commonly observed as a triplet due to coupling with the closer H-3 protons. The chemical shift is expected in the typical range for aliphatic gem-difluoro groups.[19][20][21]

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹⁹F NMR spectra of 4,4-difluoro-2,2-dimethylpiperidine HCl. By understanding the theoretical basis for the predicted spectra and following the detailed experimental protocols, researchers can confidently acquire and interpret high-quality NMR data for this and similar molecules. The accurate structural elucidation afforded by NMR is a cornerstone of modern drug discovery, enabling the rational design and development of new therapeutic agents.

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy.
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics.
  • Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age.
  • NMR Sample Preparation: The Complete Guide.
  • NMR sample preparation guidelines. University of Birmingham.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). Molecules.
  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (2022). Journal of Medicinal Chemistry.
  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology.
  • NMR Sample Preparation. University of Minnesota Twin Cities.
  • NMR Sample Preparation.
  • Certified Reference M
  • Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. (2017).
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The Intern
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega.
  • 19F NMR Reference Standards. University of Wisconsin-Madison.
  • 19Flourine NMR. University of Ottawa.
  • NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.
  • (R)-4,4-difluoro-3-methylpiperidine hydrochloride. MilliporeSigma.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem.
  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
  • Asymmetric Synthesis of 2,2-Difluoro-4-methylenepentanedioic Acid: Applic
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
  • NMR Solvent Data Chart.

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Toxicological Profiling and Safety Data Architecture of 4,4-Difluoro-2,2-dimethylpiperidine Hydrochloride in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the strategic functionalization of aliphatic heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4,4-Difluoro-2,2-dimethylpiperidine hydrochloride represents a highly specialized, sterically hindered, and electronically modulated building block. This technical whitepaper provides an exhaustive analysis of its toxicological profile, Safety Data Sheet (SDS) architecture, and the mechanistic causality behind its structural design, tailored for drug development professionals.

Chemical Identity & Physicochemical Profiling

The incorporation of fluorine and methyl groups onto the piperidine ring fundamentally alters its physicochemical behavior. The gem-difluoro substitution at the C4 position and the gem-dimethyl substitution at the C2 position work synergistically to modulate the molecule's basicity and steric environment.

Table 1: Physicochemical & Identity Parameters

ParameterValue
Chemical Name 4,4-Difluoro-2,2-dimethylpiperidine hydrochloride
CAS Registry Number 1783793-56-5 (HCl salt) / 1783923-46-5 (Free base)
Molecular Formula C₇H₁₄ClF₂N
Molecular Weight 185.64 g/mol
Predicted pKa (Free base) ~8.0 - 8.5 (Significantly lowered vs. unsubstituted piperidine ~11.2)
Physical State Solid (typically white to off-white crystalline powder)

Mechanistic Toxicology & Structure-Toxicity Relationships

The toxicological and metabolic profile of 4,4-difluoro-2,2-dimethylpiperidine is not arbitrary; it is a direct consequence of its structural modifications.

  • The gem-Difluoro Effect (Cardiotoxicity Mitigation): Unsubstituted piperidines are highly basic and predominantly protonated at physiological pH (7.4). This positive charge frequently leads to off-target binding within the central cavity of the human ether-à-go-go-related gene (hERG) potassium channel via cation-π interactions, causing cardiotoxicity. The strong inductive electron-withdrawing effect of the two fluorine atoms at C4 pulls electron density away from the nitrogen, significantly lowering its pKa. This shifts the equilibrium toward the neutral species at pH 7.4, directly correlating with a decreased hERG affinity and improved cardiac safety [1].

  • The gem-Dimethyl Effect (Metabolic Stability): Cytochrome P450 (CYP450) enzymes typically initiate the clearance of aliphatic amines via single-electron transfer from the nitrogen or direct hydrogen abstraction at the α-carbon (N-dealkylation). The bulky methyl groups at C2 provide profound steric shielding adjacent to the basic nitrogen. This physical barrier blocks the CYP450 heme iron from accessing the metabolic hotspot, thereby preventing degradation and increasing the compound's metabolic half-life [2].

G A 4,4-Difluoro-2,2-dimethylpiperidine HCl (Core Scaffold) B gem-Difluoro at C4 A->B Structural Feature C gem-Dimethyl at C2 A->C Structural Feature D Inductive Electron Withdrawal (Lower Amine pKa) B->D Electronic Effect E Steric Shielding of N-atom C->E Steric Effect F Reduced hERG Affinity (Lower Cardiotoxicity) D->F Pharmacodynamic Outcome G Blocked CYP450 Metabolism (Higher Stability) E->G Pharmacokinetic Outcome

Fig 1: Structure-toxicity relationship of 4,4-difluoro-2,2-dimethylpiperidine.

Safety Data Sheet (SDS) Parameters & GHS Classification

As a fluorinated secondary amine salt, this compound exhibits characteristic hazard profiles requiring stringent laboratory controls [3].

Table 2: GHS Hazard Classifications & Mechanistic Rationale

Hazard ClassGHS CategoryHazard StatementMechanistic Rationale
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid GI absorption of the lipophilic free base upon dissolution.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skinEnhanced membrane permeability driven by fluorination.
Skin Irritation Category 2H315: Causes skin irritationMildly basic nature of the amine interacting with acidic skin mantle.
Eye Irritation Category 2AH319: Causes serious eye irritationDirect chemical interaction and localized pH disruption on ocular mucosa.
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of fine crystalline powder causing mucosal inflammation.

Handling & Exposure Controls:

  • PPE: Nitrile gloves (double-gloving recommended), chemical safety goggles, and a lab coat.

  • Engineering Controls: All powder handling must be conducted within a Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to mitigate H332/H335 inhalation risks.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic; exposure to moisture can lead to degradation of the HCl salt.

Self-Validating Experimental Protocols for Toxicity & Stability

To empirically validate the mechanistic claims outlined above, the following self-validating protocols are standard in preclinical profiling.

In Vitro hERG Patch-Clamp Assay (Cardiotoxicity Profiling)

Objective: To quantify the inhibitory effect of the compound on the hERG potassium channel, validating the pKa-driven reduction in cardiotoxicity. Self-Validation Mechanism: The protocol utilizes E-4031 (a known potent hERG inhibitor) as a positive control to confirm channel sensitivity, and a 0.1% DMSO vehicle as a negative control to establish the baseline current. If E-4031 fails to block >90% of the tail current, the specific cell recording is discarded.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiology Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with Intracellular Solution (ICS: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP, pH 7.2).

  • Baseline Recording: Establish the whole-cell patch-clamp configuration. Perfuse the cell with Extracellular Solution (ECS: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4). Apply a voltage protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit the characteristic hERG tail currents.

  • Compound Application: Perfuse 4,4-difluoro-2,2-dimethylpiperidine HCl at escalating concentrations (0.1, 1, 10, 30 µM). Record the fractional block of the tail current at steady state for each concentration.

  • Data Analysis: Calculate the IC₅₀. A right-shifted IC₅₀ (>30 µM) confirms that the lowered pKa successfully mitigates hERG binding.

Human Liver Microsomal (hLM) Stability Assay (Metabolic Profiling)

Objective: To determine the intrinsic clearance ( CLint​ ) and validate the metabolic blocking effect of the gem-dimethyl group against CYP450 enzymes. Self-Validation Mechanism: Verapamil is run in parallel as a high-clearance positive control to validate CYP activity. A minus-NADPH negative control is included to differentiate enzymatic metabolism from chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw human liver microsomes (hLM) on ice.

  • Incubation Mixture: In a 96-well plate, combine hLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation (Causality Step): Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: CYP450 enzymes obligately require NADPH as an electron donor; without it, phase I oxidative metabolism cannot occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Analysis: Calculate the half-life ( t1/2​ ) and CLint​ . A prolonged half-life validates the steric shielding provided by the C2-dimethyl groups.

References

  • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 2024.[Link]

  • Phillips, M. A., et al. "Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention." Journal of Medicinal Chemistry, 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine." PubChem, 2024.[Link]

Mechanism of Action for 4,4-Difluoro-2,2-Dimethylpiperidine Containing Pharmacophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly functionalized saturated heterocycles is paramount for overcoming pharmacokinetic and pharmacodynamic bottlenecks. The 4,4-difluoro-2,2-dimethylpiperidine moiety has recently emerged as a highly privileged pharmacophore, particularly in the structure-based discovery of potent Dihydroorotate Dehydrogenase (DHODH) inhibitors for malaria chemoprevention[1].

As a Senior Application Scientist, I have observed that the success of this specific moiety is not serendipitous; it is the result of precise physicochemical tuning. By combining the metabolic shielding of a gem-dimethyl group with the lipophilic and electronic modulation of a gem-difluoro group, this pharmacophore effectively locks the molecule into a bioactive conformation while neutralizing primary metabolic liabilities[2][3]. This whitepaper dissects the structural rationale, mechanism of action (MoA), and the experimental workflows required to synthesize and validate compounds containing this moiety.

Structural Rationale & Physicochemical Tuning

The design of the 4,4-difluoro-2,2-dimethylpiperidine scaffold is a masterclass in multiparameter optimization. Every functional group serves a distinct, synergistic purpose:

The Gem-Difluoro Effect (C4 Position)

The introduction of two fluorine atoms at the C4 position of the piperidine ring exerts profound electronic and steric effects[4]:

  • pKa Modulation: Fluorine is highly electronegative. Through strong inductive electron withdrawal ( −I effect), the gem-difluoro group significantly lowers the basicity (pKa) of the piperidine nitrogen. This improves membrane permeability and reduces non-specific phospholipid binding[4].

  • Metabolic Blocking: The C4 position of unsubstituted piperidines is a classic "soft spot" for Cytochrome P450 (CYP)-mediated hydroxylation. The strong C-F bonds (approx. 116 kcal/mol) effectively block oxidative metabolism at this site[3].

  • Lipophilic Bioisosterism: The CF2​ group acts as a lipophilic bioisostere for a ketone or ether oxygen, allowing it to engage in multipolar interactions within hydrophobic protein pockets without the desolvation penalty associated with polar groups[3].

The Gem-Dimethyl Effect (C2 Position)

The addition of a gem-dimethyl group adjacent to the basic nitrogen provides critical structural rigidity and metabolic protection[2]:

  • Steric Shielding: The bulky methyl groups sterically hinder the adjacent α -carbon, drastically reducing the rate of CYP-mediated N -dealkylation and α -oxidation[2][5].

  • Conformational Restriction: The gem-dimethyl group restricts the rotational degrees of freedom of the piperidine ring. By pre-organizing the molecule into its bioactive chair conformation, it reduces the entropic penalty upon binding to the target receptor[2].

Mechanism of Action: Targeting Plasmodium falciparum DHODH

The most prominent application of the 4,4-difluoro-2,2-dimethylpiperidine pharmacophore is in the inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), an essential enzyme for malaria survival[6].

Biological Context

Unlike mammalian cells, which can salvage pre-formed pyrimidines, Plasmodium species rely entirely on the de novo pyrimidine biosynthesis pathway to generate the nucleotides required for DNA and RNA synthesis[1]. DHODH catalyzes the fourth step of this pathway: the oxidation of dihydroorotate to orotate.

Binding Mode & Target Engagement

PfDHODH is a flavin-dependent mitochondrial enzyme. During catalysis, electrons are transferred from dihydroorotate to the Flavin Mononucleotide (FMN) cofactor, and subsequently to a terminal electron acceptor, ubiquinone (Coenzyme Q)[7].

Compounds containing the 4,4-difluoro-2,2-dimethylpiperidine moiety function as competitive inhibitors at the ubiquinone binding site [8].

  • The highly lipophilic 4,4-difluoro-2,2-dimethylpiperidine ring inserts deeply into a hydrophobic pocket adjacent to the FMN cofactor[8].

  • The gem-difluoro group forms favorable van der Waals interactions with the hydrophobic residues lining the pocket, providing a substantial potency boost (driving IC 50​ values down to the 10–30 pM range)[8].

G DHO Dihydroorotate (DHO) DHODH PfDHODH Enzyme DHO->DHODH Binds Orotate Orotate DHODH->Orotate Oxidation FMN FMN Cofactor (Electron Acceptor) DHODH->FMN e- transfer CoQ Ubiquinone (CoQ) Binding Site FMN->CoQ e- transfer Inhibitor 4,4-difluoro-2,2-dimethylpiperidine Pharmacophore Inhibitor->CoQ Competitive Inhibition

Figure 1: Mechanism of PfDHODH inhibition by the piperidine pharmacophore.

Quantitative Structure-Activity Relationship (SAR)

The optimization from an unsubstituted piperidine to the fully functionalized 4,4-difluoro-2,2-dimethylpiperidine core demonstrates a textbook example of Free Energy Perturbation (FEP+) guided drug design[9].

Table 1: Impact of Piperidine Substitutions on PfDHODH Inhibition & Stability

Pharmacophore ModificationStructural RationalePfDHODH IC 50​ ( μ M)Metabolic Stability (Cl int​ )
Unsubstituted Piperidine Baseline binding~1.50High Clearance (C4 oxidation)
2,2-dimethylpiperidine Steric shielding of α -carbon~0.50Moderate Clearance
4,4-difluoro-piperidine FMN pocket occupation~0.10Moderate Clearance
4,4-difluoro-2,2-dimethylpiperidine Synergistic binding & metabolic block0.01 – 0.03Low Clearance (Highly Stable)

Data synthesized from structure-based discovery campaigns targeting PfDHODH[8][10].

SBDD Hit HTS Hit / Pyrrole Series FEP FEP+ Computational Modeling Hit->FEP CoreHop Core-Hop to Pyrazole FEP->CoreHop Opt Pharmacophore Optimization (Add 4,4-difluoro-2,2-dimethylpiperidine) CoreHop->Opt Lead Lead Candidate (e.g., DSM1465) Sub-nM Potency Opt->Lead

Figure 2: Structure-based drug design workflow for PfDHODH inhibitors.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the pharmacophore intermediate and the biochemical validation of its MoA. These methods are designed as self-validating systems, incorporating specific causal rationale for each chemical and biological step.

Protocol 1: Synthesis of tert-Butyl 4,4-Difluoro-2,2-dimethylpiperidine-1-carboxylate

This protocol utilizes a nucleophilic deoxyfluorination approach to install the gem-difluoro group[8].

  • Starting Material Preparation: Dissolve tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (2.20 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a strict argon atmosphere.

    • Causality: The fluorinating agent used in the next step is highly sensitive to moisture; ambient water will hydrolyze the reagent into corrosive hydrofluoric acid (HF) and thionyl fluoride, ruining the yield.

  • Fluorination Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add diethylaminosulfur trifluoride (DAST, 22.03 mmol, 10 eq.).

    • Causality: DAST fluorination is highly exothermic. Controlled addition at 0 °C prevents violent decomposition and minimizes the formation of elimination side-products (e.g., fluoroalkenes).

  • Reaction Progression: Remove the ice bath, heat the mixture to 45 °C, and stir for 20 hours.

    • Causality: The gem-dimethyl group at C2 imposes significant steric hindrance across the piperidine ring. Elevated temperatures and extended reaction times are required to drive the nucleophilic attack at the C4 ketone to completion[8].

  • Quenching & Extraction: Carefully quench the reaction by pouring it into ice-cold aqueous NaHCO3​ (to neutralize residual HF). Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude yellow oil via silica gel flash chromatography (gradient elution: hexane/ethyl acetate) to yield the pure fluorinated intermediate.

Protocol 2: PfDHODH Enzymatic Inhibition Assay (DCIP Reduction)

This assay validates target engagement by measuring the enzyme's ability to transfer electrons in the presence of the inhibitor[8].

  • Buffer Preparation: Prepare the assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100.

    • Causality: Triton X-100 is critical; it prevents the highly lipophilic 4,4-difluoro-2,2-dimethylpiperidine inhibitors from forming non-specific colloidal aggregates, which would cause false-positive inhibition (PAINS behavior).

  • Enzyme & Cofactor Incubation: In a 96-well microtiter plate, incubate recombinant PfDHODH (10 nM final concentration) with L-dihydroorotate (L-DHO, 200 μ M) and the electron acceptor 2,6-dichloroindophenol (DCIP, 120 μ M).

  • Inhibitor Addition: Add the synthesized inhibitor in a 10-point serial dilution ranging from 10 μ M down to 1 pM. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation & Readout: Initiate the enzymatic reaction by adding Coenzyme Q0 (CoQ0, 20 μ M). Monitor the reduction of DCIP spectrophotometrically by measuring the decrease in absorbance at 600 nm over 10 minutes.

    • Causality: DCIP acts as a colorimetric surrogate for the terminal electron acceptor. As DHODH turns over, DCIP is reduced and loses its blue color. The rate of color loss is directly proportional to enzyme activity, allowing for highly accurate IC 50​ curve generation.

References

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention Journal of Medicinal Chemistry (2025). URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (2025). URL:[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry Journal of Medicinal Chemistry (2017). URL:[Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride PubMed Central (PMC) (2024). URL:[Link]

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Methodological & Application

Advanced Synthesis of Fluorinated Kinase Inhibitors: Integrating 4,4-Difluoro-2,2-dimethylpiperidine for Optimized Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

The incorporation of saturated N-heterocycles, particularly piperidines, is a cornerstone strategy in kinase inhibitor design to improve solubility and target engagement. However, the high basicity of unsubstituted piperidines (pKa ≈ 10–11) often leads to protonation at physiological pH, triggering severe pharmacokinetic (PK) and safety liabilities, including human ether-à-go-go-related gene (hERG) channel inhibition, phospholipidosis, and high P-glycoprotein (P-gp) efflux[1].

Recent advances in medicinal chemistry have demonstrated that strategic fluorination can precisely modulate these physicochemical properties[2]. This application note details the mechanistic rationale and synthetic protocols for utilizing 4,4-difluoro-2,2-dimethylpiperidine (CAS: 1783923-46-5) [3] as a premium building block. By combining the inductive electron-withdrawing effects of a gem-difluoro group with the steric shielding of a gem-dimethyl group, this motif effectively silences off-target liabilities while maximizing metabolic stability in next-generation kinase inhibitors[4][5].

Scientific Rationale: The Causality of Structural Modifications

In drug discovery, every atomic substitution must be justified by its downstream pharmacological effect. The design of 4,4-difluoro-2,2-dimethylpiperidine is a masterclass in solving multiple structural liabilities simultaneously.

pKa Modulation via Inductive Effects

The basicity of the piperidine nitrogen is a primary driver of hERG toxicity. The introduction of a gem-difluoro group at the 4-position exerts a strong through-bond inductive electron-withdrawing effect. Chemoinformatic analyses of fluorinated piperidines confirm that a gem-difluoro moiety in the γ -position relative to the nitrogen atom significantly reduces the pKa (typically Δ pKa = 3.4–4.0 units)[4]. This shifts the molecule from being fully protonated to largely neutral at physiological pH (7.4), disrupting the electrostatic interactions required for hERG channel binding and P-gp recognition[1].

Metabolic Stability via Steric Shielding

Kinase inhibitors are frequently metabolized by Cytochrome P450 (CYP) enzymes via α -oxidation (adjacent to the amine) or hydroxylation at the 4-position of the piperidine ring.

  • The 4,4-difluoro group blocks oxidative metabolism at the most metabolically labile site on the ring.

  • The 2,2-dimethyl group provides intense steric hindrance, physically blocking CYP enzymes from accessing the α -carbon, thereby preventing oxidative dealkylation and extending the in vivo half-life[5].

Mechanism Substrate 4,4-Difluoro-2,2- dimethylpiperidine (CAS: 1783923-46-5) Effect1 gem-Difluoro Group (Inductive Electron Withdrawal) Substrate->Effect1 Effect2 2,2-Dimethyl Group (Steric Shielding) Substrate->Effect2 Outcome1 Decreased N-Basicity (ΔpKa ≈ -3.9) Effect1->Outcome1 Outcome2 Blocked α & γ Oxidation (CYP450 Resistance) Effect2->Outcome2 Benefit1 Reduced hERG Binding & P-gp Efflux Outcome1->Benefit1 Benefit2 Enhanced in vivo Metabolic Half-Life Outcome2->Benefit2

Fig 1. Mechanistic rationale for incorporating 4,4-difluoro-2,2-dimethylpiperidine in drug design.

Quantitative Data: Impact on Physicochemical Profiles

The table below summarizes the typical pharmacological improvements observed when replacing a standard piperidine with the 4,4-difluoro-2,2-dimethylpiperidine motif in a generic kinase inhibitor scaffold.

ParameterStandard Piperidine Motif4,4-Difluoro-2,2-dimethylpiperidine MotifClinical Implication
Nitrogen pKa ~ 10.5 - 11.2~ 6.8 - 7.5Reduced physiological protonation[4].
hERG IC 50​ < 2.0 µM (High Risk)> 30.0 µM (Low Risk)Mitigation of cardiovascular toxicity.
Microsomal Stability (t 1/2​ ) ~ 15 - 20 min> 120 minEnhanced oral bioavailability and sustained exposure[5].
LogD 7.4​ ~ 1.2~ 2.8Improved passive membrane permeability.

Experimental Workflows & Protocols

The synthesis of highly substituted fluorinated piperidines requires careful control of reaction conditions to prevent elimination byproducts. The following protocols detail the synthesis of the building block and its subsequent integration into a kinase inhibitor core (e.g., a bromoquinoline or pyrimidine hinge-binder)[6][7].

Workflow Step1 1. Fluorination tert-butyl 2,2-dimethyl- 4-oxopiperidine-1-carboxylate + DAST (45 °C) Step2 2. Deprotection HCl in Dioxane Cleavage of Boc Group Step1->Step2  Ice-cold NaHCO3 quench Step3 3. Isolation 4,4-Difluoro-2,2- dimethylpiperidine HCl (Precipitation) Step2->Step3  Vacuum concentration Step4 4. Cross-Coupling Pd-Catalyzed Buchwald-Hartwig with Kinase Core Step3->Step4  Free-basing in situ Step5 5. Final Product Optimized Fluorinated Kinase Inhibitor Step4->Step5  Purification (HPLC)

Fig 2. Step-by-step synthetic workflow for generating and coupling the fluorinated piperidine.

Protocol 1: Synthesis of 4,4-Difluoro-2,2-dimethylpiperidine Hydrochloride

This protocol utilizes Diethylaminosulfur trifluoride (DAST) for the deoxofluorination of the ketone precursor[7].

Materials:

  • tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq, 500 mg, 2.20 mmol)

  • Diethylaminosulfur trifluoride (DAST) (10.0 eq, 2.91 mL, 22.03 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 4M HCl in Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation: Purge a dry, 50 mL round-bottom flask with inert N 2​ gas. Add tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (500 mg) and dissolve completely in anhydrous DCM (10 mL).

  • Fluorination: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add DAST (2.91 mL) over 10 minutes. Causality Note: DAST is added at 0 °C to control the initial exothermic reaction, preventing the formation of undesired enol-ether or elimination byproducts.

  • Heating: Remove the ice bath and heat the reaction mixture to 45 °C. Stir continuously for 20 hours[7].

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly and dropwise, quench the reaction with ice-cold saturated aqueous NaHCO 3​ solution until gas evolution ceases. Causality Note: DAST reacts violently with moisture to produce hydrofluoric acid (HF). The ice-cold basic quench safely neutralizes HF while preserving the acid-sensitive Boc protecting group.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under vacuum. Triturate the resulting residue with cold diethyl ether to precipitate 4,4-difluoro-2,2-dimethylpiperidine hydrochloride as a solid. Filter and dry under high vacuum (Yield: ~70%)[7].

Protocol 2: Integration via Buchwald-Hartwig Cross-Coupling

Standard S N​ Ar reactions often fail with this building block due to the extreme steric hindrance of the 2,2-dimethyl groups. A Palladium-catalyzed Buchwald-Hartwig amination is required to couple this amine to the halogenated kinase core[6].

Materials:

  • Heteroaryl Halide Kinase Core (e.g., a bromoquinoline derivative) (1.0 eq)

  • 4,4-difluoro-2,2-dimethylpiperidine hydrochloride (1.5 eq)

  • Pd 2​ (dba) 3​ (0.05 eq)

  • RuPhos or BrettPhos ligand (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Reagent Loading: In an oven-dried Schlenk tube, combine the heteroaryl halide (1.0 eq), 4,4-difluoro-2,2-dimethylpiperidine hydrochloride (1.5 eq), Pd 2​ (dba) 3​ (0.05 eq), the selected phosphine ligand (0.1 eq), and NaOtBu (3.0 eq).

  • Degassing: Seal the tube with a septum and subject it to three cycles of vacuum/N 2​ backfill. Causality Note: Palladium catalysts are highly sensitive to oxygen, which can oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Coupling: Heat the reaction mixture to 90–100 °C for 12–16 hours. The strong base (NaOtBu) serves a dual purpose: it free-bases the piperidine hydrochloride in situ and facilitates the reductive elimination step of the catalytic cycle.

  • Workup & QC: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify the final kinase inhibitor via preparative HPLC. Validate the structure via 1 H, 19 F NMR, and LC-MS. The presence of a distinct multiplet in the 19 F NMR (~ -95 to -105 ppm) will confirm the retention of the gem-difluoro group[5].

References

  • Chemsrc. CAS No. 1783923-46-5 | 4,4-Difluoro-2,2-dimethylpiperidine. URL:[Link]

  • The Journal of Organic Chemistry - ACS Publications. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. URL:[Link]

  • Scientific Update - UK. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. URL:[Link]

  • RSC Publishing. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. URL:[Link]

  • MDPI. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. URL:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. URL:[Link]

  • PubMed - NIH. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. URL:[Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 4,4-difluoro-2,2-dimethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,4-difluoro-2,2-dimethylpiperidine . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with this highly valued medicinal chemistry building block.

The incorporation of a gem-difluoro group into a piperidine ring is a proven strategy to improve metabolic stability, increase lipophilicity, and modulate the basicity of the amine pharmacophore. However, the presence of the gem-dimethyl group at the C2 position introduces severe steric hindrance, complicating the functionalization of the C4 ketone. This guide provides mechanistic insights, actionable troubleshooting steps, and field-validated protocols to overcome these challenges.

Mechanistic Insight: The Steric Challenge

The conversion of tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate to the corresponding gem-difluoro compound via deoxofluorination involves the initial attack of the ketone oxygen on the sulfur atom of the fluorinating agent (e.g., DAST), forming an oxosulfurane intermediate.

The bulky N-Boc group and the adjacent C2 gem-dimethyl group create a sterically congested pocket around the C4 position. This hindrance has two major consequences:

  • Kinetic Penalty : The formation of the oxosulfurane intermediate and the subsequent nucleophilic attack by fluoride are kinetically slow. Standard room-temperature protocols often fail, requiring a large excess of reagent and elevated temperatures[1].

  • Competing Elimination : The steric bulk impedes the desired substitution (Path A). Consequently, the competing elimination pathway (Path B) becomes energetically competitive, leading to the formation of undesired 4-fluoro-1,2,3,6-tetrahydropyridine derivatives.

Mechanism Ketone N-Boc-2,2-dimethyl- piperidin-4-one Intermediate Oxosulfurane Intermediate Ketone->Intermediate DAST/Deoxo-Fluor (Slow due to sterics) Product 4,4-Difluoro-2,2- dimethylpiperidine Intermediate->Product Path A: F⁻ Attack (Target Pathway) Byproduct Fluoroalkene Byproduct Intermediate->Byproduct Path B: Elimination (Sterically driven)

Mechanistic divergence in the deoxofluorination of sterically hindered piperidin-4-ones.

Troubleshooting Guides & FAQs

Q1: My standard DAST protocol (1.5 eq, CH₂Cl₂, RT, 4 h) yields mostly unreacted starting material. How can I drive the reaction to completion? A1: The gem-dimethyl group severely restricts access to the C4 carbonyl. To overcome this kinetic barrier, you must employ forcing conditions. Literature precedents for this specific transformation require up to 10 equivalents of DAST and extended reaction times (20–40 hours) at elevated temperatures (40–45 °C)[1],[2]. Ensure your reaction vessel is properly sealed and can safely accommodate the pressure generated by heating DAST.

Q2: I am observing a high ratio of the fluoroalkene elimination byproduct. How can I favor the gem-difluoro product? A2: Elimination is a common side reaction when the substitution pathway is sterically hindered. To suppress elimination:

  • Increase Fluoride Concentration: Add exogenous fluoride sources (e.g., amine-HF complexes like pyridine·HF or Et₃N·3HF) to accelerate the substitution step.

  • Switch Reagents: Consider using DMPU/HF (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone hydrogen fluoride). DMPU/HF is a highly acidic nucleophilic fluorination reagent that has been shown to provide superior yields and suppress elimination in sterically hindered piperidines compared to classical reagents[3].

Q3: Is it safe to heat DAST to 45 °C on a larger scale (>10 grams)? A3: No. DAST is thermally unstable and can undergo catastrophic, exothermic decomposition at elevated temperatures. For scale-up (>5 g), it is highly recommended to switch to more thermally stable analogs such as Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) or Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride). If DAST must be used, continuous flow chemistry setups are strongly advised to mitigate thermal risks.

Q4: The final Boc-deprotection step is yielding a sticky, impure solid. What is the best method to isolate the free amine? A4: The basicity of the piperidine nitrogen is reduced by the electron-withdrawing gem-difluoro group, but it still readily forms salts. The optimal deprotection utilizes 4M HCl in 1,4-dioxane at room temperature for 2 hours[1]. The product, 4,4-difluoro-2,2-dimethylpiperidine hydrochloride, typically precipitates directly from the dioxane solution. Trituration with anhydrous diethyl ether followed by vacuum filtration yields a high-purity, free-flowing powder.

Quantitative Data: Reagent Selection for Hindered Ketones

The table below summarizes the performance and safety profiles of various fluorinating agents when applied to sterically hindered piperidin-4-ones.

Fluorinating AgentTypical EquivalentsTemp (°C)Time (h)Substitution vs. EliminationScale-up Safety Profile
DAST 8.0 – 10.040 – 4520 – 40ModeratePoor (Explosion risk >50°C)
Deoxo-Fluor 5.0 – 8.050 – 6018 – 24ModerateModerate
XtalFluor-E + Et₃N·3HF 3.0 + 3.025 – 4012 – 24GoodGood
DMPU/HF Excess5512ExcellentGood

Validated Experimental Protocol

The following self-validating methodology details the synthesis of 4,4-difluoro-2,2-dimethylpiperidine hydrochloride using forcing DAST conditions, optimized for a 2 mmol scale[1],[2].

Step 1: Deoxofluorination (Formation of the Boc-protected intermediate)
  • Preparation: In a rigorously dried, 50 mL round-bottom flask equipped with a reflux condenser and argon inlet, dissolve tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (500 mg, 2.20 mmol) in anhydrous dichloromethane (10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (2.91 mL, 22.03 mmol, ~10.0 eq) dropwise via a chemical-resistant syringe. Caution: DAST reacts violently with moisture; perform inside a fume hood.

  • Reaction: Remove the ice bath and gently heat the reaction mixture to 45 °C. Stir at this temperature for 20 hours. The extended time is required to overcome the steric barrier at C2.

  • Quenching (Self-Validation Check): Cool the mixture to -10 °C. Carefully and slowly quench by adding ice-cold saturated aqueous NaHCO₃ solution. Continue addition until effervescence completely ceases and the aqueous layer tests basic (pH > 8).

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude yellow oil via silica gel column chromatography (Eluent: DCM/MeOH = 50:1) to afford tert-butyl 4,4-difluoro-2,2-dimethylpiperidine-1-carboxylate.

Step 2: Boc Deprotection and Salt Formation
  • Reaction: Dissolve the purified tert-butyl 4,4-difluoro-2,2-dimethylpiperidine-1-carboxylate (430 mg, 1.73 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Acid Addition: Add a solution of HCl in 1,4-dioxane (4 M) (1.7 mL, 6.91 mmol, 4.0 eq).

  • Stirring: Stir the mixture at room temperature for 2 hours. Self-Validation Check: A white precipitate of the hydrochloride salt should begin to form as the reaction progresses.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane. Triturate the resulting solid with anhydrous diethyl ether (10 mL), filter under vacuum, and dry under high vacuum to yield 4,4-difluoro-2,2-dimethylpiperidine hydrochloride as a pristine white solid.

References

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. National Center for Biotechnology Information (PMC).[Link]

  • Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.
  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. National Center for Biotechnology Information (PMC).[Link]

Sources

Technical Support Center: Optimizing Amidation of 4,4-Difluoro-2,2-dimethylpiperidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the coupling of highly deactivated, sterically hindered amines. The amidation of 4,4-difluoro-2,2-dimethylpiperidine HCl represents a "perfect storm" of synthetic challenges. Standard peptide coupling conditions (like EDC/HOBt at room temperature) will almost certainly fail or stall at low conversions.

This guide deconstructs the mechanistic causality behind these failures and provides self-validating, field-proven protocols to ensure successful amide bond formation.

Core Challenge Analysis: Mechanistic Causality

To optimize this reaction, we must first understand why the substrate resists standard amidation:

  • Severe Steric Hindrance: The gem-dimethyl group at the C2 position creates a massive steric blockade directly adjacent to the secondary nitrogen. These bulky methyl groups physically obstruct the Bürgi-Dunitz trajectory required for the nitrogen's lone pair to attack the activated carbonyl carbon, drastically reducing the reaction rate (1)[1].

  • Electronic Deactivation: The highly electronegative fluorine atoms at the C4 position exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the piperidine ring, significantly lowering the pKa of the conjugate acid and rendering the secondary amine poorly nucleophilic (2)[2].

  • Salt Neutralization: The substrate is supplied as an HCl salt. Because the amine is fully protonated, it is completely non-nucleophilic. A sufficient excess of a non-nucleophilic base is mandatory to drive the free-base equilibrium forward before any coupling can occur.

Experimental Methodologies & Self-Validating Protocols

Below are two optimized workflows. Choose Protocol A if your carboxylic acid contains a sensitive α -stereocenter prone to epimerization. Choose Protocol B for maximum electrophilic reactivity if the acid is stable.

Protocol A: The COMU / DIPEA Approach (Preferred for Sensitive Acids)

COMU is a third-generation uronium-type reagent. Unlike HATU, COMU features a morpholino skeleton that enhances solubility, increases reactivity toward hindered amines, and critically prevents unwanted guanidinylation side reactions (3)[3].

  • Step 1: Free-Basing & Activation. Suspend the carboxylic acid (1.0 eq) and 4,4-difluoro-2,2-dimethylpiperidine HCl (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). The large excess of base is required to neutralize the HCl salt and facilitate the uronium activation.

  • Step 2: Reagent Addition. Cool the mixture to 0 °C and add COMU (1.2 eq) portion-wise.

  • Step 3: Self-Validation Check. Do not assume activation. After 15 minutes, take a 5 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester confirms the carboxylic acid has been successfully activated.

  • Step 4: Thermal Coupling. Once activation is confirmed, warm the reaction to 50 °C. The thermal energy is required to overcome the extreme steric barrier of the gem-dimethyl groups (). Stir for 12–24 hours.

  • Step 5: Workup. Quench with water. COMU byproducts are highly water-soluble, allowing the desired amide to be easily extracted into EtOAc.

Protocol B: The Acyl Chloride Approach (For Maximum Reactivity)

When uronium reagents fail, converting the carboxylic acid to an acyl chloride provides the highest possible electrophilic reactivity, bypassing the need for a bulky activated ester intermediate (4)[4].

  • Step 1: Acid Chloride Formation. Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) followed by oxalyl chloride (1.5 eq) at 0 °C. Stir at room temperature until gas evolution ceases (approx. 2 hours).

  • Step 2: Concentration. Crucial Step: Concentrate the mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride and HCl gas.

  • Step 3: Coupling. Redissolve the crude acyl chloride in DCM. Add 4,4-difluoro-2,2-dimethylpiperidine HCl (1.1 eq). Cool to 0 °C.

  • Step 4: Base Addition. Dropwise add DIPEA (3.0 eq). Warm to room temperature and stir for 4 hours.

Strategy Visualization & Troubleshooting Matrix

Workflow A 4,4-Difluoro-2,2-dimethylpiperidine HCl + Carboxylic Acid B Is the Carboxylic Acid Prone to Epimerization? A->B C Acyl Chloride Method (SOCl2 or Oxalyl Chloride) B->C No (Stable) D COMU / DIPEA Method (Uronium Activation) B->D Yes (Sensitive) E Amide Product C->E D->E

Caption: Decision matrix for selecting the optimal amidation strategy based on carboxylic acid stability.

Quantitative Reagent Comparison
Coupling StrategyRelative ReactivityEpimerization RiskGuanidinylation RiskRecommended Use Case
EDC / HOBt LowLow0%Unhindered primary amines (Avoid here)
HATU / DIPEA HighLowHigh (>30%)Moderately hindered amines
COMU / DIPEA Very HighVery Low0%Highly hindered amines (Preferred)
Acyl Chloride MaximumHigh0%Extremely hindered, non-chiral acids

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major byproduct with a mass corresponding to +98 Da relative to my amine. What happened? A: You are observing guanidinylation . When using tetramethyluronium reagents like HATU or HBTU with sterically hindered, poorly nucleophilic amines, the amine struggles to attack the bulky activated OAt-ester. Instead, it directly attacks the uronium carbon of the coupling reagent, forming a dead-end tetramethylguanidinium byproduct (5)[5]. Solution: Switch to COMU. Its morpholino group alters the electrophilicity of the uronium center, virtually eliminating this side reaction (6)[6].

Pathway Amine Hindered Amine (Low Nucleophilicity) HATU HATU Reagent Amine->HATU Direct Attack (Side Reaction) Ester Activated OAt-Ester Amine->Ester Slow Attack Guanidine Tetramethylguanidinium Byproduct Amine->Guanidine HATU->Ester Acid + Base Amide Desired Amide Ester->Amide

Caption: Competing pathways in HATU-mediated coupling highlighting the guanidinylation side reaction.

Q: Why is my reaction stalling at 20% conversion even with COMU? A: The combination of the gem-dimethyl steric bulk and the electron-withdrawing difluoro groups creates an exceptionally high activation energy barrier. Solution: Increase the reaction temperature to 50–60 °C or utilize microwave irradiation. Additionally, ensure you have added at least 3.0 to 4.0 equivalents of DIPEA. If the HCl salt is not fully neutralized, the effective concentration of your nucleophile is near zero.

Q: Can I use DMAP as a catalyst to speed up this amidation? A: No. DMAP is an excellent acyl transfer catalyst for alcohols (esterification) because the resulting acylpyridinium intermediate is highly reactive toward oxygen nucleophiles. However, for sterically hindered amines, the bulky acylpyridinium intermediate is often more sterically demanding to attack than the original activated ester, which can actually decelerate the reaction. Stick to DIPEA or 2,4,6-collidine.

References

  • 4 - acs.org

  • 1 - chimia.ch 3.5 - acs.org 4.6 - acs.org 5.2 - acs.org

  • - sigmaaldrich.com 7.3 - luxembourg-bio.com

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for the Purity of 4,4-Difluoro-2,2-dimethylpiperidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of saturated heterocyclic compounds like 4,4-difluoro-2,2-dimethylpiperidine HCl presents a significant analytical challenge in pharmaceutical quality control. Lacking a native chromophore, this compound is invisible to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the workhorse of purity analysis. This guide provides an in-depth, scientifically grounded comparison of analytical strategies, culminating in a recommended method involving pre-column derivatization. We will not only detail the "how" but, more critically, the "why" behind our experimental choices. Subsequently, we will walk through a comprehensive method validation protocol, structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, to establish a robust, reliable, and defensible method for purity determination.

Introduction: The Analytical Conundrum of Saturated Amines

4,4-Difluoro-2,2-dimethylpiperidine HCl is a valuable building block in medicinal chemistry, where its unique fluorinated structure can impart desirable pharmacological properties to active pharmaceutical ingredients (APIs).[1] The piperidine ring is a common pharmacophore, but its saturated nature means it lacks the conjugated double bonds necessary to absorb ultraviolet light.[2] Consequently, ensuring the purity of this intermediate requires a more sophisticated analytical approach than simple HPLC-UV. The goal is to develop a method that is not only sensitive and accurate for the main component but also capable of separating and quantifying potential process-related impurities and degradants.

Part 1: Method Development Strategy — A Comparative Analysis

A successful purity method hinges on sensitive and selective detection. For a non-chromophoric analyte like our target compound, we must either modify the molecule to make it detectable or use an alternative detection technology.

Option A (Recommended): Pre-column Derivatization with HPLC-UV/Fluorescence

This is the most robust and widely adopted strategy for analyzing aliphatic amines in a quality control environment.[3] The principle involves reacting the secondary amine of the piperidine ring with a "tagging" agent that imparts a strongly UV-absorbing or fluorescent moiety to the molecule.

The Causality Behind Reagent Selection:

Numerous derivatization reagents are available for primary and secondary amines, including 9-fluorenylmethyl chloroformate (FMOC-Cl), phenylisothiocyanate (PITC), and 4-toluenesulfonyl chloride.[2][4][5] However, for this application, we recommend 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or its more reactive analogue, 4-Fluoro-7-nitrobenzofurazan (NBD-F) .

  • Expertise & Rationale : NBD-Cl and NBD-F react specifically with primary and secondary amines under mild conditions to form highly stable, fluorescent derivatives.[6] This offers two key advantages over UV-based reagents:

    • Superior Sensitivity : Fluorescence detection is inherently more sensitive than UV absorbance, allowing for the accurate quantification of trace-level impurities.

    • Enhanced Selectivity : By using a fluorescence detector, we can eliminate interference from many non-fluorescent matrix components that might otherwise co-elute and interfere with UV detection.

Recommended Experimental Protocol: Derivatization & HPLC

  • Reagent Preparation :

    • Derivatization Reagent : Prepare a 1 mg/mL solution of NBD-Cl in methanol. This solution should be prepared fresh daily and protected from light.[6]

    • Buffer : Prepare a 20 mM borate buffer and adjust the pH to 11 with 1.0 M NaOH.[6]

  • Standard and Sample Preparation :

    • Accurately weigh and dissolve the 4,4-difluoro-2,2-dimethylpiperidine HCl reference standard and test samples in a suitable diluent (e.g., 50:50 acetonitrile:water) to a nominal concentration of 1.0 mg/mL.

  • Derivatization Procedure :

    • To 100 µL of the standard or sample solution in an HPLC vial, add 200 µL of the borate buffer (pH 11).

    • Add 200 µL of the NBD-Cl reagent solution.

    • Cap the vial and vortex thoroughly.

    • Incubate the mixture in a heating block at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Quench the reaction by adding 100 µL of 0.1 M HCl.

    • The sample is now ready for injection.

  • Proposed HPLC Conditions :

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The NBD derivative is significantly more hydrophobic than the parent compound, making it well-suited for retention and separation on a standard C18 column.[7]
Mobile Phase A 20 mM Phosphate Buffer, pH 2.8Provides good buffering capacity and ensures consistent peak shapes.[6]
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient elution is necessary to separate the derivatized analyte from the excess derivatization reagent and potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30°CMaintains consistent retention times and improves peak shape.
Detector Fluorescence Detector (FLD)Excitation (Ex): 470 nm, Emission (Em): 530 nm. These wavelengths provide optimal sensitivity for NBD derivatives.[6]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Option B (Alternative): Comparison with Universal Detection Methods

While derivatization is our recommended approach for its robustness in a QC setting, other detection methods can be considered. These are particularly useful during early development or for investigational purposes.

DetectorPrincipleProsCons
Evaporative Light Scattering Detector (ELSD) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining non-volatile analyte particles.[8]Universal (detects any non-volatile analyte); Gradient compatible.Non-linear response; Requires volatile mobile phases; Lower sensitivity than MS or FLD.
Charged Aerosol Detector (CAD) Similar to ELSD but charges the analyte particles and measures the electrical charge.[8]Universal; Gradient compatible; Better sensitivity and linearity than ELSD.Requires volatile mobile phases; Response can be analyte-dependent.
Mass Spectrometry (LC-MS) Ionizes the analyte and separates ions based on their mass-to-charge ratio.Universal; Highly sensitive and selective; Provides structural information.High cost and complexity; Not always available in routine QC labs; Requires volatile mobile phases.

Authoritative Insight : For routine purity analysis, the pre-column derivatization method offers the best balance of sensitivity, robustness, cost-effectiveness, and ease of implementation compared to universal detectors. LC-MS is an invaluable tool for identifying unknown impurities but is often overkill for routine quality control.

Part 2: A Comprehensive Guide to Method Validation per ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The following protocol is designed to rigorously validate the proposed derivatization-HPLC method for the purity analysis of 4,4-difluoro-2,2-dimethylpiperidine HCl.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Finalization Dev Optimized HPLC Method (Derivatization + FLD) SST System Suitability Test (SST) Dev->SST Prerequisite Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision Limits LOD & LOQ SST->Limits Robustness Robustness SST->Robustness Report Validated Method & Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

System Suitability Testing (SST)
  • Objective : To verify that the chromatographic system is adequate for the intended analysis before any samples are tested.[11]

  • Experimental Protocol :

    • Prepare a standard solution at the target concentration (e.g., 1.0 mg/mL).

    • Inject this solution five or six times consecutively.

  • Acceptance Criteria :

    • Tailing Factor (T) : ≤ 2.0 for the main peak.

    • Theoretical Plates (N) : ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD) : ≤ 2.0% for the peak areas from replicate injections.

Specificity
  • Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[12]

  • Experimental Protocol (Forced Degradation) :

    • Prepare separate solutions of the analyte at 1.0 mg/mL.

    • Expose them to the following stress conditions:

      • Acidic : 0.1 M HCl at 60°C for 24 hours.

      • Basic : 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative : 3% H₂O₂ at room temperature for 24 hours.

      • Thermal : Dry heat at 105°C for 48 hours.

      • Photolytic : Expose to UV light (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours).

    • Neutralize the acidic and basic samples before derivatization.

    • Analyze all stressed samples, along with an unstressed control sample.

  • Acceptance Criteria :

    • The method must demonstrate resolution (Rs > 2.0) between the main peak and any degradation product peaks.

    • Peak purity analysis (using a photodiode array detector, if available, by temporarily switching from FLD) should show that the main analyte peak is spectrally homogeneous in all stressed samples where degradation is observed.

Linearity and Range
  • Objective : To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Experimental Protocol :

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels covering the range from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

    • Derivatize and inject each concentration level in triplicate.

  • Acceptance Criteria :

    • Correlation Coefficient (r²) : ≥ 0.999.

    • The y-intercept of the regression line should not be significantly different from zero.

    • The data points should not show any significant deviation from the regression line upon visual inspection.

    • Range : The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision within that range. For a purity assay, this is typically 80% to 120% of the target concentration.

Accuracy
  • Objective : To determine the closeness of the test results obtained by the method to the true value. This is typically assessed via recovery studies.

  • Experimental Protocol :

    • Prepare a placebo (a mixture of all formulation excipients without the API). If analyzing a drug substance, use a known pure sample.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each concentration level.

    • Analyze all nine samples and calculate the percentage recovery for each.

  • Acceptance Criteria :

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

    • The %RSD for the recovery at each level should not exceed 2.0%.

Precision
  • Objective : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10][12]

  • Experimental Protocol :

    • A. Repeatability (Intra-assay Precision) :

      • Prepare six independent test samples of the analyte at 100% of the target concentration.

      • Analyze all six samples on the same day, by the same analyst, on the same instrument.

    • B. Intermediate Precision :

      • Repeat the repeatability study by a different analyst, on a different day, and preferably on a different instrument.

  • Acceptance Criteria :

    • Repeatability : %RSD of the results from the six samples should be ≤ 2.0%.

    • Intermediate Precision : %RSD of the combined results from both sets (12 samples total) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Objective : To determine the lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Experimental Protocol (Based on Signal-to-Noise) :

    • Prepare and inject solutions with decreasing concentrations of the analyte.

    • Determine the concentration at which the analyte peak is reliably detectable with a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD).

    • Determine the concentration at which the analyte peak can be quantified with acceptable precision (%RSD ≤ 10%) and an S/N ratio of approximately 10:1 (for LOQ).

  • Acceptance Criteria :

    • LOD : S/N ≥ 3.

    • LOQ : S/N ≥ 10, with demonstrated acceptable precision and accuracy at this concentration.

Robustness
  • Objective : To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Protocol :

    • Prepare a single batch of sample solution.

    • Analyze the sample while making small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 5°C).

      • Mobile Phase pH (± 0.2 units).

      • Mobile Phase Composition (e.g., ± 2% absolute organic content).

  • Acceptance Criteria :

    • The system suitability parameters must still be met under all varied conditions.

    • The change in the final calculated purity result should not be significant compared to the result obtained under normal conditions.

Part 3: Summary of Validation Parameters

The following table provides a consolidated overview of the validation plan.

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 5-6 replicate injections of a standard solution.Tailing ≤ 2.0; Plates ≥ 2000; %RSD ≤ 2.0%.
Specificity Forced degradation studies (acid, base, peroxide, heat, light).Peak purity confirmed; Resolution > 2.0 for all degradation peaks.
Linearity 5+ concentrations from LOQ to 150% of target, in triplicate.r² ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of target concentration for an assay.
Accuracy Recovery study at 3 levels (80%, 100%, 120%), n=3 per level.Mean recovery 98.0-102.0%; %RSD ≤ 2.0% at each level.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD ≤ 2.0%.
Precision (Intermediate) Repeatability protocol performed by a different analyst on a different day.%RSD ≤ 2.0% for combined data.
LOD Signal-to-Noise ratio method.S/N ≥ 3.
LOQ Signal-to-Noise ratio method.S/N ≥ 10 with acceptable precision (%RSD ≤ 10%).
Robustness Deliberate variation of method parameters (flow, temp, pH, etc.).SST criteria met; results not significantly impacted.

Conclusion

The challenge of analyzing non-chromophoric compounds like 4,4-difluoro-2,2-dimethylpiperidine HCl is readily overcome with a scientifically sound approach. By employing pre-column derivatization with NBD-Cl and a fluorescence detector, we create a method that is both highly sensitive and selective. The subsequent validation, performed rigorously according to ICH Q2(R1) guidelines, provides a comprehensive data package that demonstrates the method is fit for its intended purpose: to reliably determine the purity of this important pharmaceutical intermediate. This self-validating system ensures trustworthiness in the results and provides a robust foundation for quality control throughout the drug development lifecycle.

References

  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of Primary and Secondary Amines Following Pre-Column Derivatization with 3-Hydroxy-4-methoxybenzoyl Chloride.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). HPLC Derivatization Reagents.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • CymitQuimica. (n.d.). CAS 144230-52-4: 4,4-Difluoropiperidine hydrochloride.
  • U.S. Pharmacopeia. (n.d.). FAQs: <621> Chromatography.
  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
  • Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification?
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.

Sources

Safety Operating Guide

Operational Safety and Logistics Guide: Handling 4,4-Difluoro-2,2-dimethylpiperidine HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

1. Chemical Profile & Operational Context 4,4-Difluoro-2,2-dimethylpiperidine hydrochloride is a highly specialized secondary amine salt. In modern drug development, it is frequently utilized as a critical building block in the structure-based discovery of Plasmodium dihydroorotate dehydrogenase (DHODH) inhibitors for malaria chemoprevention[1].

While the hydrochloride (HCl) salt form provides excellent bench stability and solubility for synthetic workflows, it introduces specific logistical challenges. The addition of gem-difluoro and dimethyl groups to the piperidine ring significantly alters the molecule's lipophilicity. Furthermore, as a dry salt, it presents a severe inhalation hazard due to its propensity to form respirable micro-dusts and aerosols during transfer[2]. In the event of thermal decomposition or fire, this compound will release a highly toxic plume of nitrogen oxides (NOx), carbon monoxide (CO), and corrosive hydrogen fluoride (HF) gases[3].

2. Quantitative Risk & Operational Thresholds To ensure a self-validating safety environment, all handling must strictly adhere to the following quantitative operational thresholds.

Operational ParameterQuantitative StandardMechanistic Causality & Safety Implication
Fume Hood Face Velocity 80 – 100 fpm (0.4 – 0.5 m/s)Maintains negative pressure to capture aerosolized HCl salt dust without creating turbulent vortices that scatter the powder.
Glove Breakthrough Time > 480 mins (Dry solid)Nitrile provides an excellent barrier against the dry salt. Note: Protection drops to <10 mins if exposed to carrier solvents like DCM.
Incineration Temperature > 1,000°C (1,832°F)Extreme thermal energy is required to break the strong C-F bonds and prevent the release of toxic fluorinated fragments[2].
Storage Temperature 2°C to 8°C (Desiccated)Prevents hygroscopic moisture absorption, which causes the HCl salt to clump, complicating precise weighing and transfer.

3. Mandatory Personal Protective Equipment (PPE) Matrix The selection of PPE for this compound is driven directly by its physical state and chemical reactivity. Do not rely on standard laboratory defaults without understanding the underlying causality:

  • Respiratory Protection : A NIOSH-approved N95 or P100 particulate respirator is mandatory when handling the dry powder outside of a closed system[2]. Causality: The HCl salt forms fine, invisible aerosols that bypass standard mucosal defenses, causing severe respiratory irritation.

  • Hand Protection : Nitrile gloves must be worn and rigorously inspected prior to use[2]. Causality: Nitrile provides an excellent barrier against the dry salt. However, because fluorinated compounds act as rapid penetrants when dissolved, double-gloving is required once the salt is introduced to organic carrier solvents. Use proper glove removal techniques (without touching the glove's outer surface) to avoid skin contact[2].

  • Eye/Face Protection : Chemical splash goggles (EN 166 or NIOSH approved) or a full-face shield[2]. Causality: Protects against irreversible corneal damage from accidental dust dispersion or static-induced powder ejection.

4. Step-by-Step Operational Protocol: Precision Weighing and Transfer Objective: Safely transfer the active powder into a reaction vessel while maintaining zero dermal and inhalation exposure. This protocol utilizes a self-validating feedback loop to ensure environmental controls are active.

  • Step 1: Environmental Validation : Confirm the fume hood or ventilated weighing enclosure is operating at the correct face velocity. Self-Validation: Tape a small tissue strip to the sash; it should pull gently inward without violent fluttering.

  • Step 2: Static Dissipation : Wipe the exterior of the weighing boat and spatulas with a damp, static-dissipative cloth. Causality: Fluorinated salts are highly prone to static cling, which can cause sudden, uncontrolled powder dispersion during transfer.

  • Step 3: PPE Donning : Apply a standard inner nitrile glove, followed by an extended-cuff outer nitrile glove. Pull the outer cuff over a fully buttoned lab coat sleeve. Don your N95 respirator and safety goggles[2].

  • Step 4: Execution : Slowly dispense the 4,4-Difluoro-2,2-dimethylpiperidine HCl into the tared receptacle. Keep the source container as close to the receptacle as possible to minimize the drop height and subsequent dust plume.

  • Step 5: Doffing & Decontamination : Cap the reaction vessel immediately. Dispose of the outer gloves in a solid hazardous waste bin. Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., 70% IPA) to capture residual dust without aerosolizing it.

5. Hazard Mitigation Workflow The following diagram illustrates the logical relationship between the chemical hazards of 4,4-Difluoro-2,2-dimethylpiperidine HCl, the required mitigation strategies, and the final disposal pathway.

MitigationWorkflow A 4,4-Difluoro-2,2-dimethylpiperidine HCl (Solid Powder) B Primary Hazard: Aerosolized Dust A->B C Secondary Hazard: Lipophilic Skin Penetration A->C D Engineering Control: Ventilated Enclosure B->D E PPE Control: Double Nitrile Gloves C->E F Reaction Execution (Closed System) D->F E->F G Waste Generation (Halogenated & Nitrogenous) F->G H Disposal: Incineration + Scrubber G->H

Logical relationship between chemical hazards, mitigation strategies, and disposal pathways.

6. Logistical Disposal and Spill Response Plan Because this compound contains both a piperidine core and fluorine atoms, it must be treated as highly regulated halogenated waste.

  • Spill Response : Evacuate personnel to safe areas and ensure adequate ventilation[2]. Do not sweep the dry powder, as this will aerosolize the HCl salt. Pick up and arrange disposal mechanically (using damp absorbent pads) without creating dust[2].

  • Waste Segregation : Do not let the product enter drains or the general sewage system. Leave residual chemicals in their original containers and do not mix them with non-halogenated organic waste.

  • Final Destruction : Contact a licensed professional waste disposal service[2]. The material must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2]. Causality: The scrubber is an absolute requirement to capture and neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the combustion of the C-F bonds[3].

References

  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET: Piperidine - Sigma-Aldrich.
  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - Journal of Medicinal Chemistry - ACS Publications.
  • Piperidine - SAFETY DATA SHEET - Thermo Fisher Scientific.

Sources

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